molecular formula C16H9NO B14239372 Benzonitrile, 4-(3-ethynylbenzoyl)- CAS No. 214548-26-2

Benzonitrile, 4-(3-ethynylbenzoyl)-

Cat. No.: B14239372
CAS No.: 214548-26-2
M. Wt: 231.25 g/mol
InChI Key: ASMPYMUVYMCKLY-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(3-ethynylbenzoyl)- is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzonitrile group attached to a benzoyl group with an ethynyl substituent. It is a versatile chemical used in various scientific research applications due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(3-ethynylbenzoyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted benzonitrile derivatives

Scientific Research Applications

Benzonitrile, 4-(3-ethynylbenzoyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-(3-ethynylbenzoyl)- involves its interaction with molecular targets through its nitrile and ethynyl groups. These functional groups can form coordination complexes with transition metals, which are useful in catalysis and synthetic chemistry . The compound’s ability to undergo various chemical reactions makes it a valuable tool in the study of reaction mechanisms and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-(3-ethynylbenzoyl)- is unique due to the presence of both ethynyl and benzoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

214548-26-2

Molecular Formula

C16H9NO

Molecular Weight

231.25 g/mol

IUPAC Name

4-(3-ethynylbenzoyl)benzonitrile

InChI

InChI=1S/C16H9NO/c1-2-12-4-3-5-15(10-12)16(18)14-8-6-13(11-17)7-9-14/h1,3-10H

InChI Key

ASMPYMUVYMCKLY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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